
tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate
Vue d'ensemble
Description
tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C13H21N5O2 . It is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of 4-(6-aminopyrimidin-4-yl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is often purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .
Applications De Recherche Scientifique
Synthesis of Anticancer Agents
One of the primary applications of tert-butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate is as an intermediate in the synthesis of potent anticancer agents. Notably, it is utilized in the production of Ribociclib , a selective cyclin-dependent kinase (CDK) inhibitor used for treating hormone receptor-positive breast cancer. The compound serves as a key building block in the synthetic pathway to Ribociclib, which targets CDK4/6 to inhibit cancer cell proliferation .
General Synthetic Route
A common method includes:
- Starting with 6-nitropyridine derivatives.
- Reducing the nitro group to an amino group using palladium on carbon (Pd/C) under hydrogen atmosphere.
- Protecting the amino group with a tert-butoxycarbonyl (Boc) group to yield tert-butyl 4-(6-amino-pyridin-3-yl)piperazine-1-carboxylate .
Reaction Conditions
The reactions are generally carried out in solvents like ethanol or dioxane under controlled temperatures and pressures to optimize yield and purity.
Clinical Applications
Recent studies have highlighted the efficacy of Ribociclib in clinical settings, demonstrating significant improvements in progression-free survival among patients with advanced breast cancer when combined with endocrine therapy . The role of this compound as an intermediate is crucial for large-scale production of this drug.
Comparative Studies
In comparative studies involving other CDK inhibitors, Ribociclib has shown a favorable safety profile and efficacy, making its synthesis via this compound a subject of interest for ongoing research into new formulations and combination therapies .
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly valuable in the development of targeted therapies and specialized materials .
Activité Biologique
tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate (CAS Number: 436851-80-8) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 279.34 g/mol
- Purity : >98% (HPLC)
- Physical State : Solid (white to yellow powder)
- Melting Point : 131.0 to 135.0 °C
Biological Activity
The biological activity of this compound has been characterized through various studies, highlighting its potential in several therapeutic areas.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The structure–activity relationship (SAR) analyses suggest that modifications to the piperazine and pyrimidine moieties can enhance its potency against specific cancer types.
Compound | Activity | IC50 (µM) | Cell Line |
---|---|---|---|
This compound | Inhibition of proliferation | 5.2 | A549 (lung cancer) |
Analog A | Moderate inhibition | 10.5 | MCF7 (breast cancer) |
Analog B | Weak inhibition | 25.0 | HeLa (cervical cancer) |
The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with cell growth and survival. Specifically, it has been shown to inhibit the extracellular signal-regulated kinase (ERK) pathway, which is crucial for cancer cell proliferation.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is essential for evaluating its therapeutic viability.
Absorption and Distribution
The compound is predicted to have high gastrointestinal absorption and moderate permeability across biological membranes, as indicated by its Log P values:
Property | Value |
---|---|
Log P (iLOGP) | 2.41 |
Log P (XLOGP3) | 0.97 |
Blood-Brain Barrier (BBB) | No |
Toxicological Profile
Preliminary toxicological assessments indicate that the compound may pose risks if ingested or upon skin contact, as it has been classified with harmful effects:
- Acute Toxicity : Harmful if swallowed.
- Skin Irritation : Causes skin irritation.
Case Studies
Several studies have investigated the effects of this compound in various biological contexts:
- Study on Anti-Trypanosomal Activity :
- In Vivo Efficacy in Tumor Models :
Propriétés
IUPAC Name |
tert-butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-8-10(14)15-9-16-11/h8-9H,4-7H2,1-3H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZCBLMCQBMONN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620318 | |
Record name | tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436851-80-8 | |
Record name | tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.